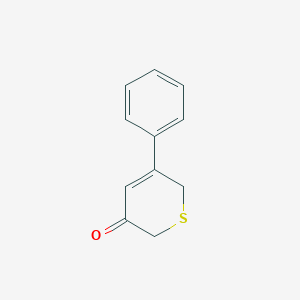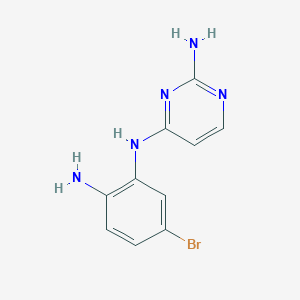
1,3-Dimethyl-5-pentylidenecyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-5-pentylidenecyclohexane is an organic compound with the molecular formula C13H24. It is a derivative of cyclohexane, characterized by the presence of two methyl groups at the 1 and 3 positions and a pentylidene group at the 5 position.
Métodos De Preparación
The synthesis of 1,3-Dimethyl-5-pentylidenecyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives. The reaction typically requires a strong base, such as sodium hydride, and an alkyl halide to introduce the pentylidene group. The reaction conditions often include an inert atmosphere and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These methods utilize metal catalysts, such as palladium or platinum, under high pressure and temperature to achieve the desired product with high yield and purity .
Análisis De Reacciones Químicas
1,3-Dimethyl-5-pentylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .
Aplicaciones Científicas De Investigación
1,3-Dimethyl-5-pentylidenecyclohexane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-5-pentylidenecyclohexane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects. For instance, its derivatives may inhibit certain enzymes, thereby exerting antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
1,3-Dimethyl-5-pentylidenecyclohexane can be compared with other similar compounds, such as:
1,3-Dimethylcyclohexane: This compound lacks the pentylidene group, making it less complex and potentially less versatile in chemical reactions.
1,3-Dimethyl-5-ethylidenecyclohexane: Similar in structure but with an ethylidene group instead of a pentylidene group, which may result in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
39546-83-3 |
|---|---|
Fórmula molecular |
C13H24 |
Peso molecular |
180.33 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-pentylidenecyclohexane |
InChI |
InChI=1S/C13H24/c1-4-5-6-7-13-9-11(2)8-12(3)10-13/h7,11-12H,4-6,8-10H2,1-3H3 |
Clave InChI |
AKODMFVIZZJTGK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C1CC(CC(C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B13987760.png)

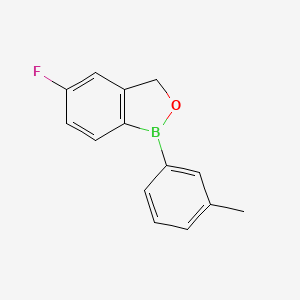
![(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B13987773.png)
![6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole](/img/structure/B13987775.png)


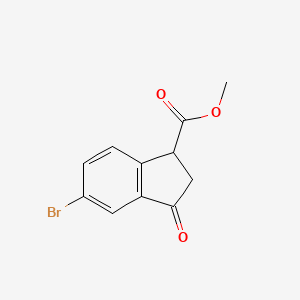
![6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987795.png)
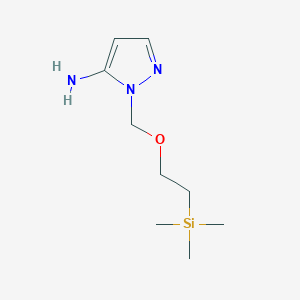
![Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate](/img/structure/B13987803.png)
